An In-depth Technical Guide to the Physical Properties of (S)-1-(2,4-Dimethylphenyl)ethanamine
An In-depth Technical Guide to the Physical Properties of (S)-1-(2,4-Dimethylphenyl)ethanamine
Abstract: (S)-1-(2,4-Dimethylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in modern synthetic chemistry, particularly in the development of pharmacologically active molecules. Its stereospecific nature makes it an invaluable intermediate for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to biological function. This guide provides a comprehensive overview of the core physical properties of (S)-1-(2,4-Dimethylphenyl)ethanamine, detailing not only their established values but also the fundamental experimental methodologies required for their verification. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for application in synthesis, process development, and formulation.
Introduction: The Significance of a Chiral Building Block
Chiral amines are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment, underscoring the importance of enantiomerically pure starting materials in drug discovery and development.[3] (S)-1-(2,4-Dimethylphenyl)ethanamine belongs to this critical class of molecules. Its utility lies in its ability to introduce a specific stereocenter, which can profoundly influence a drug's efficacy, selectivity, and safety profile.
The physical properties of such an intermediate are not merely academic data points; they are critical parameters that govern its handling, purification, reaction kinetics, and incorporation into larger molecular scaffolds. Understanding properties such as boiling point, density, and optical rotation is paramount for scaling up syntheses, ensuring enantiomeric purity, and developing robust analytical methods. This guide bridges the gap between catalog data and practical laboratory application, offering both the "what" and the "how" for the physical characterization of this important synthetic intermediate.
Molecular Identity and Structure
To ensure the unambiguous identification of the target compound, it is essential to define its core structural and molecular attributes.
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IUPAC Name: (1S)-1-(2,4-dimethylphenyl)ethan-1-amine
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CAS Number: 856563-12-7
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Molecular Formula: C₁₀H₁₅N
The molecular structure, featuring a stereocenter at the α-carbon adjacent to the amine, is depicted below.
Caption: 2D structure of (S)-1-(2,4-Dimethylphenyl)ethanamine.
Summary of Physical Properties
The key physical properties of (S)-1-(2,4-Dimethylphenyl)ethanamine are summarized in the table below. These values are essential for process safety, purification design, and analytical method development.
| Property | Value | Significance in Application |
| Appearance | Colorless to light yellow liquid[4][6] | Visual purity check; indicates potential degradation if color darkens. |
| Boiling Point | 232.2 °C at 760 mmHg[4] | Defines parameters for purification by distillation. |
| Density | 0.937 g/cm³[4] | Critical for volumetric calculations in synthesis and formulation. |
| Refractive Index (n²⁰/D) | 1.527[6] | Rapid, non-destructive purity assessment. |
| Flash Point | 96.3 °C | Important for safe handling and storage protocols. |
| Vapor Pressure | 0.0597 mmHg at 25 °C | Relates to volatility and potential inhalation exposure. |
| Specific Optical Rotation | Not readily available in public literature. | The defining property of its chirality; essential for confirming enantiomeric identity and purity. |
Experimental Methodologies for Property Determination
As a Senior Application Scientist, it is my experience that reliance on catalog data alone is insufficient for critical applications. Independent verification is key. The following sections detail robust, self-validating protocols for determining the physical properties of this compound.
Boiling Point Determination via Atmospheric Distillation
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a fundamental indicator of purity; a sharp, constant boiling point suggests a pure compound, while a wide boiling range typically indicates the presence of impurities. Distillation is the gold-standard method for both purifying and verifying the boiling point of liquid compounds.
Step-by-Step Protocol:
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Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
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Sample Charging: Charge the round-bottom flask with the amine sample (approx. 2/3 full) and add a few boiling chips to ensure smooth boiling.
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Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured, not the temperature of the liquid.
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Heating: Begin heating the flask gently using a heating mantle. Monitor the temperature as the liquid begins to boil and vapor rises.
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Data Collection: Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation process.
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Validation: The recorded, stable temperature is the observed boiling point. This value must be corrected for atmospheric pressure if it deviates significantly from 760 mmHg. The narrowness of the boiling range serves as an internal validation of the sample's purity.
Density Measurement Using a Pycnometer
Causality: Density is an intrinsic property defined as mass per unit volume. It is highly sensitive to temperature and purity. A pycnometer (or specific gravity bottle) is a piece of calibrated glassware that allows for the precise measurement of a liquid's volume, thereby enabling an accurate density determination.
Step-by-Step Protocol:
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Pycnometer Preparation: Thoroughly clean and dry a pycnometer of known volume. Record its empty mass (m₁).
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Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and record the mass (m₂). The mass of the water is (m₂ - m₁), and its volume is calculated using the known density of water at that temperature. This step validates the pycnometer's calibrated volume.
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Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the (S)-1-(2,4-Dimethylphenyl)ethanamine sample at the same temperature. Record the mass (m₃).
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Calculation:
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Mass of the amine = m₃ - m₁
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Volume of the amine = Volume of the water (from step 2)
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Density = (m₃ - m₁) / Volume
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Specific Optical Rotation Measurement via Polarimetry
Causality: Optical rotation is the defining physical property of a chiral molecule. It describes the angle to which a plane of polarized light is rotated upon passing through a sample.[6] The specific rotation, [α], is a standardized value that is intrinsic to the compound under specific conditions (temperature, wavelength, solvent, and concentration). For (S)-1-(2,4-Dimethylphenyl)ethanamine, a non-zero optical rotation confirms its chiral nature, and the specific value is a critical quality attribute for ensuring enantiomeric purity.
Step-by-Step Protocol:
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Solution Preparation: Accurately prepare a solution of the amine of known concentration (c, in g/100 mL) using a suitable achiral solvent (e.g., methanol or chloroform). Precision is critical; use a volumetric flask.
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Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line, λ = 589 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with the pure solvent. This accounts for any rotation caused by the solvent or the cell itself.
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Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared amine solution, ensuring no air bubbles are present in the light path.
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Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. The sign (+ for dextrorotatory, - for levorotatory) is critical.
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Calculation of Specific Rotation: Use the Biot's law formula to calculate the specific rotation [α]: [α]ᵀλ = α / (l × (c/100)) Where:
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T is the temperature in °C.
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λ is the wavelength of light (e.g., "D" for sodium D-line).
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α is the observed rotation.
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l is the path length in dm.
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c is the concentration in g/100 mL.
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Trustworthiness: The protocol's integrity is maintained by the initial solvent blanking step, which isolates the rotation due to the solute, and by the precise control over concentration, path length, temperature, and wavelength, all of which directly influence the final calculated value.
Structural Confirmation and Purity Analysis
While the above methods measure bulk physical properties, spectroscopic techniques are required to confirm the molecular structure and identify potential impurities at a molecular level.
Caption: Workflow for the physicochemical characterization of a chiral amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For (S)-1-(2,4-Dimethylphenyl)ethanamine, one would expect to see distinct signals corresponding to the two aromatic methyl groups, the ethylamine methyl group, the methine proton (CH), and the aromatic protons, with characteristic chemical shifts and splitting patterns confirming the connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorptions would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.
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Mass Spectrometry (MS): This technique provides the molecular weight of the compound. Electron ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (149.24) and characteristic fragmentation patterns, such as the loss of a methyl group, which helps confirm the structure.
Safety and Handling
(S)-1-(2,4-Dimethylphenyl)ethanamine is classified as an irritant.[6] Direct contact with skin and eyes may cause irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
(S)-1-(2,4-Dimethylphenyl)ethanamine is a valuable chiral intermediate whose utility in pharmaceutical and chemical synthesis is predicated on its well-defined physical properties and high enantiomeric purity. The methodologies outlined in this guide—from distillation and densitometry to polarimetry and spectroscopy—provide a robust framework for the comprehensive characterization of this compound. By understanding and applying these fundamental analytical techniques, researchers and developers can ensure the quality, purity, and identity of their material, which is the cornerstone of reproducible and reliable science.
References
- iChemical. (n.d.). (S)-1-(2,4-dimethylphenyl)ethanamine, CAS No. 856563-12-7.
- ChemBK. (2024). 1-(2,4-dimethylphenyl)ethanamine.
- American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
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Zhou, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
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Xu, Y., et al. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
- Beller, M., & Bolm, C. (Eds.). (2004).
- Santa Cruz Biotechnology, Inc. (n.d.). 1-(2,4-dimethylphenyl)ethanamine.
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PubChem. (n.d.). 1-(2,5-Dimethylphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine.
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PubChem. (n.d.). 1-(2,4-dimethylphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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